4-(3-Phenylpropyl)pyridine 1-oxide

Description

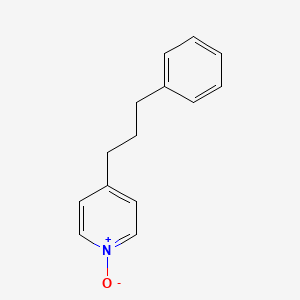

Structure

3D Structure

Properties

IUPAC Name |

1-oxido-4-(3-phenylpropyl)pyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFBEJNEUVLZOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCC2=CC=[N+](C=C2)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70233883 | |

| Record name | 4-(3-Phenylpropyl)pyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84824-92-0, 34122-28-6 | |

| Record name | Pyridine, 4-(3-phenylpropyl)-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84824-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Phenylpropyl)pyridine 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084824920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(3-Phenylpropyl)pyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70233883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(3-phenylpropyl)pyridine 1-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(3-Phenylpropyl)pyridine N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 4-(3-Phenylpropyl)pyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Phenylpropyl)pyridine 1-oxide is a heterocyclic compound of interest in medicinal chemistry and materials science. Its unique structural features, combining a pyridine N-oxide moiety with a flexible phenylpropyl side chain, make it a versatile building block for the synthesis of novel compounds with potential applications in catalysis and as a ligand in coordination chemistry. This technical guide provides a comprehensive overview of the known physical properties of this compound, along with general experimental protocols for their determination and characterization.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, characterization, and application in research and development. The following table summarizes the key physical property data available for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO | [1] |

| Molecular Weight | 213.27 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 58-65 °C | [1][2] |

| Boiling Point | 397.6 °C (Predicted) | N/A |

| Density | 1.11 g/cm³ (Predicted) | N/A |

| Solubility | Insoluble in water; Soluble in alcohol. | |

| pKa (of conjugate acid) | 0.8 (for pyridine N-oxide) | [3] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively reported in the literature. However, standard analytical techniques can be employed for its characterization.

Synthesis of this compound

The synthesis of this compound can be achieved by the N-oxidation of its precursor, 4-(3-phenylpropyl)pyridine. A general procedure for the oxidation of pyridines involves the use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (DCM).

Materials:

-

4-(3-phenylpropyl)pyridine

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 4-(3-phenylpropyl)pyridine in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench excess peroxy acid.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Characterization Protocols

Melting Point Determination: The melting point of the purified this compound can be determined using a standard melting point apparatus. A small sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. A typical procedure involves dissolving the sample in a deuterated solvent (e.g., CDCl₃) and acquiring the spectra on a high-resolution NMR spectrometer. The chemical shifts, multiplicities, and integration of the signals would be characteristic of the this compound structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for the N-O stretching vibration (typically around 1200-1300 cm⁻¹), as well as aromatic C-H and C=C stretching vibrations.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be observed at m/z 214.12265.[4]

Synthesis and Characterization Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and characterization of this compound.

This guide provides a foundational understanding of the physical properties and characterization of this compound, serving as a valuable resource for researchers in the field. Further experimental investigations are encouraged to expand upon the data presented herein.

References

- 1. 34122-28-6 CAS MSDS (4-(3-PHENYLPROPYL)PYRIDINE N-OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 4-(3-Phenylpropyl)pyridine N-oxide 95 34122-28-6 [sigmaaldrich.com]

- 3. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 4. PubChemLite - 4-(3-phenylpropyl)pyridine n-oxide (C14H15NO) [pubchemlite.lcsb.uni.lu]

Synthesis of 4-(3-Phenylpropyl)pyridine 1-oxide from 4-(3-phenylpropyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 4-(3-phenylpropyl)pyridine 1-oxide from its corresponding pyridine precursor, 4-(3-phenylpropyl)pyridine. The N-oxidation of pyridines is a fundamental transformation in medicinal chemistry and drug development, often employed to modulate the electronic properties, solubility, and metabolic stability of pyridine-containing compounds. This document outlines a detailed experimental protocol, summarizes key quantitative data, and provides a visual representation of the synthetic workflow.

Core Synthesis: N-Oxidation

The conversion of 4-(3-phenylpropyl)pyridine to its N-oxide is typically achieved through oxidation. A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (DCM). This method is widely applicable for the N-oxidation of various pyridine derivatives.[1][2]

The reaction proceeds via the transfer of an oxygen atom from the peroxy acid to the nitrogen atom of the pyridine ring. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid.

Experimental Protocol

This protocol is a representative procedure for the synthesis of this compound using m-CPBA.

Materials:

-

4-(3-Phenylpropyl)pyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium thiosulfate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(3-phenylpropyl)pyridine (1.0 equivalent) in dichloromethane (DCM) at a concentration of approximately 0.1-0.5 M.

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add m-CPBA (1.1-1.5 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains between 0-5 °C.[1]

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting material.

-

Workup - Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench the excess peroxy acid by the slow addition of a saturated aqueous solution of sodium thiosulfate. Stir for 15-20 minutes.

-

Workup - Neutralization: Add a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct until the aqueous layer is basic (pH > 8).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to afford the pure this compound. The product is a solid with a melting point of 58-65 °C.[3][4][5]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the synthesis. Note that the optimal conditions may vary and should be determined empirically.

| Parameter | Value | Notes |

| Reactants | ||

| 4-(3-Phenylpropyl)pyridine | 1.0 eq | Starting material |

| m-CPBA (~77%) | 1.1 - 1.5 eq | Oxidizing agent |

| Solvent | ||

| Dichloromethane (DCM) | 0.1 - 0.5 M | Reaction solvent |

| Reaction Conditions | ||

| Initial Temperature | 0 - 5 °C | For addition of m-CPBA |

| Reaction Temperature | Room Temperature | For reaction progression |

| Reaction Time | 2 - 4 hours | Monitor by TLC |

| Product Characteristics | ||

| Molecular Formula | C₁₄H₁₅NO | [4] |

| Molecular Weight | 213.28 g/mol | [4] |

| Melting Point | 58-65 °C | [3][4][5] |

| Appearance | Solid | [3][4] |

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

This guide provides a foundational understanding and a practical starting point for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described protocol to suit their specific laboratory conditions and scale.

References

- 1. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 2. arkat-usa.org [arkat-usa.org]

- 3. 4-(3-Phenylpropyl)pyridine N-oxide 95 34122-28-6 [sigmaaldrich.com]

- 4. 4-(3-苯丙基)吡啶氮氧化物 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 34122-28-6 CAS MSDS (4-(3-PHENYLPROPYL)PYRIDINE N-OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Solubility of 4-(3-Phenylpropyl)pyridine 1-oxide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(3-Phenylpropyl)pyridine 1-oxide. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on its physicochemical properties and predicted solubility behavior in various organic solvents based on its molecular structure. Furthermore, a general experimental protocol for solubility determination is provided to aid researchers in generating their own data. This guide is intended to be a valuable resource for scientists and professionals working with this compound in research and development settings.

Introduction

This compound is a heterocyclic compound of interest in various fields of chemical research. Understanding its solubility in organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and materials science. The molecule's structure, featuring a polar pyridine N-oxide head and a nonpolar 3-phenylpropyl tail, suggests a nuanced solubility profile that is dependent on the nature of the solvent. This guide aims to provide a detailed understanding of these characteristics.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting its solubility and for designing experimental procedures.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅NO | [1] |

| Molecular Weight | 213.28 g/mol | |

| Appearance | Solid | |

| Melting Point | 58-65 °C | [1] |

| CAS Number | 34122-28-6 | [1] |

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The polar N-oxide group will favor interactions with polar solvents, while the nonpolar phenylpropyl chain will contribute to solubility in nonpolar solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are expected to be effective at solvating the polar N-oxide group through hydrogen bonding. Therefore, good solubility is anticipated in lower alcohols.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can interact with the dipole moment of the N-oxide group and are also expected to be good solvents for this compound.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the long, nonpolar 3-phenylpropyl group suggests that there will be some degree of solubility in nonpolar solvents. Toluene, with its aromatic ring, may show better interaction with the phenyl group of the solute compared to aliphatic hydrocarbons like hexane.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity and are often good at dissolving a wide range of organic compounds. It is predicted that this compound will be soluble in these solvents.

A conceptual diagram illustrating the relationship between the molecular structure and solvent polarity is provided below.

General Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of a solid compound in an organic solvent, based on the shake-flask method. This method is widely accepted and can be adapted for this compound.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each selected organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.

-

For finely suspended particles, centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.

-

-

Calculation:

-

Calculate the solubility of this compound in each solvent using the following formula:

Solubility (g/L) = (Concentration of diluted sample) x (Dilution factor)

-

The workflow for this experimental procedure is illustrated in the diagram below.

Conclusion

References

An In-depth Technical Guide to 4-(3-Phenylpropyl)pyridine 1-oxide

This guide provides a detailed overview of the fundamental physicochemical properties of 4-(3-phenylpropyl)pyridine 1-oxide, a compound of interest for researchers and professionals in drug development and chemical synthesis.

Physicochemical Data Summary

The core molecular attributes of this compound are summarized in the table below. These values are essential for experimental design, analytical characterization, and computational modeling.

| Property | Value |

| Molecular Formula | C14H15NO[1][2] |

| Molecular Weight | 213.27 g/mol [1] |

| Alternate Molecular Weight | 213.28 g/mol [3] |

| CAS Number | 34122-28-6[1] |

Experimental Protocols

The determination of the molecular formula and weight of this compound typically involves a combination of mass spectrometry and elemental analysis.

1. Mass Spectrometry for Molecular Weight Determination:

-

Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

-

Methodology:

-

A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

The solution is introduced into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI).

-

For ESI, the sample is nebulized and ionized to form gaseous ions.

-

The ions are then guided into the mass analyzer, where they are separated based on their m/z ratio.

-

The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the intact molecule with a single positive charge ([M+H]+) is identified to confirm the molecular weight.

-

2. Elemental Analysis for Molecular Formula Confirmation:

-

Objective: To determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound.

-

Instrumentation: An elemental analyzer.

-

Methodology:

-

A precisely weighed amount of the purified compound is combusted in a high-temperature furnace in the presence of oxygen.

-

The combustion products (CO2, H2O, and N2) are passed through a series of absorbent traps or columns.

-

The amount of each gas is quantified, and from this, the percentage of each element in the original sample is calculated.

-

The experimentally determined percentages are compared with the theoretical percentages calculated from the proposed molecular formula (C14H15NO) to confirm its accuracy.

-

Logical Relationship Diagram

The following diagram illustrates the hierarchical relationship between the chemical name, its empirical formula, and its calculated molecular weight.

Caption: Relationship between compound name, formula, and molecular weight.

References

Theoretical Insights into the Electronic Landscape of 4-(3-Phenylpropyl)pyridine 1-oxide: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-(3-Phenylpropyl)pyridine 1-oxide

This compound belongs to the class of pyridine N-oxides, which are known for their unique electronic characteristics and diverse applications in medicinal chemistry and materials science.[1][2][3] The presence of the N-oxide functional group significantly alters the electronic distribution within the pyridine ring, influencing its reactivity, polarity, and potential as a hydrogen bond acceptor.[1][2][3] The phenylpropyl substituent further contributes to the molecule's lipophilicity and potential for π-π stacking interactions. Understanding the electronic properties of this molecule is crucial for predicting its biological activity, metabolic stability, and suitability for various therapeutic applications.

Theoretical studies, primarily employing Density Functional Theory (DFT), offer a powerful and cost-effective means to elucidate the electronic structure, reactivity, and intermolecular interaction potential of such molecules.[4][5][6][7][8] Key electronic properties that can be computationally investigated include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, dipole moment, and the molecular electrostatic potential (MEP).

Illustrative Electronic Properties

The following table summarizes hypothetical, yet realistic, quantitative data for the electronic properties of this compound, as would be predicted by DFT calculations. These values are for illustrative purposes to demonstrate the type of data generated from computational studies.

| Property | Value | Significance in Drug Development |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability; related to metabolic oxidation susceptibility.[9][10][11] |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability; relevant for interactions with biological nucleophiles.[9][10][11] |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Correlates with chemical reactivity and stability; a larger gap suggests higher stability.[9][10][11] |

| Dipole Moment (μ) | 4.5 D | Influences solubility, membrane permeability, and binding affinity to polar targets.[1] |

| Molecular Electrostatic Potential (MEP) - Minimum | -45 kcal/mol | Indicates regions of negative electrostatic potential (e.g., around the N-oxide oxygen), which are susceptible to electrophilic attack and hydrogen bonding.[12][13][14] |

| Molecular Electrostatic Potential (MEP) - Maximum | +25 kcal/mol | Indicates regions of positive electrostatic potential, susceptible to nucleophilic attack.[12][13][14] |

Experimental Protocols: A Theoretical Chemist's Workflow

The following sections detail the standard computational methodologies for determining the electronic properties of molecules like this compound.

The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule.[15] This is achieved through geometry optimization, typically using DFT methods.

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[1][16]

-

Basis Set: 6-311++G(d,p) is a common choice, providing a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding.[17]

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.[2][18]

-

Procedure: An initial molecular structure is built and subjected to an energy minimization algorithm. The process is considered complete when the forces on all atoms and the change in energy between successive steps fall below predefined convergence criteria.

Once the optimized geometry is obtained, the HOMO and LUMO energies and their spatial distributions are calculated.[9][10]

-

Method: Single-point energy calculation on the optimized geometry using the same DFT functional and basis set as for the optimization.

-

Analysis: The energies of the HOMO and LUMO are extracted from the output file. The HOMO-LUMO gap (ΔE) is calculated as ELUMO - EHOMO. The 3D distributions of the HOMO and LUMO are visualized to identify the regions of the molecule involved in electron donation and acceptance, respectively.[17]

The dipole moment is a measure of the overall polarity of the molecule and is calculated as part of the single-point energy calculation.

-

Method: The dipole moment vector and its magnitude are computed from the electron density distribution obtained from the DFT calculation.

The MEP provides a visual representation of the charge distribution around the molecule, highlighting regions of positive and negative electrostatic potential.[13][14][18]

-

Method: The electrostatic potential is calculated at various points on a defined surface, typically the van der Waals surface or a constant electron density surface.

-

Visualization: The calculated MEP values are mapped onto the molecular surface using a color scale, typically with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).[13]

Visualizations

The following diagrams illustrate the logical workflow and conceptual frameworks discussed in this guide.

Caption: Workflow for the theoretical study of electronic properties.

Caption: Conceptual diagram of Frontier Molecular Orbitals (FMOs).

Conclusion

Theoretical studies provide invaluable insights into the electronic properties of molecules like this compound, guiding their potential applications in drug development and other scientific fields. While direct experimental data for this specific molecule is pending, the established computational protocols outlined in this guide offer a robust framework for its in-silico characterization. The analysis of HOMO-LUMO energies, dipole moment, and molecular electrostatic potential can effectively predict the molecule's reactivity, stability, and intermolecular interaction patterns, thereby accelerating the discovery and design of new therapeutic agents.

References

- 1. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides [mdpi.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. Best-Practice DFT Protocols for Basic Molecular Computational Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. irjweb.com [irjweb.com]

- 10. wuxibiology.com [wuxibiology.com]

- 11. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.mathnet.ru [m.mathnet.ru]

- 13. MEP [cup.uni-muenchen.de]

- 14. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Electrostatic potential maps — Beautiful Atoms 2.2.0 documentation [beautiful-atoms.readthedocs.io]

Potential Biological Activity of Substituted Pyridine N-Oxides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: Heterocyclic N-oxides, particularly substituted pyridine N-oxides, represent a versatile class of compounds with significant potential in medicinal chemistry and drug development.[1][2] Their unique physicochemical properties, arising from the semi-polar N→O bond, facilitate a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and enzyme-inhibiting effects.[3] This technical guide provides an in-depth overview of the synthesis, characterization, and diverse biological activities of substituted pyridine N-oxides. It summarizes quantitative data in structured tables, details key experimental protocols, and visualizes complex workflows and pathways to serve as a comprehensive resource for professionals in the field.

Introduction to Pyridine N-Oxides

Pyridine N-oxides are derivatives of pyridine where the nitrogen atom of the aromatic ring is oxidized.[4] This N-oxidation significantly alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution, thereby providing a synthetically useful route to introduce functional groups at the C-2 and C-4 positions.[5] The resulting N-oxide group is a key pharmacophore that can enhance water solubility, modulate bioavailability, and participate in critical interactions with biological targets.[6] These compounds have emerged as valuable scaffolds in the discovery of therapeutic agents for a wide range of diseases.[3]

Synthesis and Characterization

General Synthesis Protocols

The most common method for preparing pyridine N-oxides is the direct oxidation of the corresponding substituted pyridine.[1]

Experimental Protocol: Oxidation of Pyridine with Peroxy Acids

-

Reagents: Substituted pyridine, peroxy acid (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid), solvent (e.g., chloroform, acetic acid).[4][5][7]

-

Procedure: The substituted pyridine is dissolved in a suitable solvent. The peroxy acid is added portion-wise to the solution, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.

-

Reaction Monitoring: The reaction is typically stirred for several hours at room temperature or slightly elevated temperatures. Progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed with a basic solution (e.g., sodium bicarbonate) to remove excess acid. The organic layer is then dried and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the pure substituted pyridine N-oxide.

Caution: Peroxy acids can be explosive; handle with appropriate care. It is also critical to ensure the absence of residual hydrogen peroxide (H₂O₂) in the final product, as it can interfere with biological assays and pose safety concerns.[6] H₂O₂ can be detected using methods like NMR spectroscopy or enzymatic colorimetric assays.[6]

Characterization Methods

The successful formation of a pyridine N-oxide can be confirmed using standard analytical techniques:

-

NMR Spectroscopy: The introduction of the oxygen atom leads to a downfield shift of neighboring protons and carbons in the ¹H and ¹³C NMR spectra compared to the parent pyridine.[6]

-

IR Spectroscopy: The N⁺–O⁻ bond exhibits a characteristic strong vibration band, typically around 930 cm⁻¹.[6]

Biological Activities of Substituted Pyridine N-Oxides

Substituted pyridine N-oxides have demonstrated a remarkable diversity of biological activities.

Anticancer Activity

Pyridine N-oxides are a promising class of compounds in oncology research.[2] For instance, phenazine-N,N'-dioxide has been investigated as a pro-drug for anti-tumor therapy.[1] The anticancer potential is often linked to their ability to inhibit key enzymes or pathways involved in cancer progression.[8]

Table 1: Anticancer Activity of Selected Pyridine N-Oxide Derivatives

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Indazole N-oxides | Various | - | Anticancer activity reported | [6] |

| Pyridine Thiazolidinones | MCF-7, HepG2 | IC₅₀ | Potent activity, outperforming doxorubicin | [8] |

| Pyridine-imidazole hybrids | Various | Antiproliferative | Potent activity reported |[8] |

Note: Specific quantitative data for many pyridine N-oxides is often embedded within broader studies on pyridine derivatives. The table reflects activities where N-oxides are a key structural feature.

Antimicrobial Activity

Several pyridine N-oxide derivatives exhibit significant antibacterial properties.[6] For example, 4-nitropyridine-N-oxide acts as a quorum sensing inhibitor in Pseudomonas aeruginosa.[6] The mechanism may involve enzymatic reduction of the N-oxide within the bacterial cell.[6]

Table 2: Antibacterial Activity of Selected Pyridine N-Oxide Derivatives

| Compound/Derivative | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| 9-nitro-benzo[f]cinnoline N-oxide | Staphylococcus aureus | MIC | Moderate Activity | [9] |

| 9-nitro-benzo[f]cinnoline N-oxide | Staphylococcus epidermidis | MIC | Moderate Activity | [9] |

| 4-amino pyridine n-oxide (100µg/ml) | E. coli, P. aeruginosa, B. subtilis, S. aureus | Zone of Inhibition | Significant activity reported |[7] |

Note: Many compounds are reported with qualitative descriptions like "moderate" or "significant" activity. MIC stands for Minimum Inhibitory Concentration.

The antifungal properties of certain substituted pyridine N-oxides have been recognized for a long time.[10] The activity of nitro-aromatic N-oxides is correlated with their ability to act as good electron acceptors, potentially interfering with essential microbial enzyme systems.[10]

Table 3: Antifungal Activity of Selected Pyridine N-Oxide Derivatives

| Compound/Derivative | Fungal Strain | Activity Metric | Value (µg/mL) | Reference |

|---|---|---|---|---|

| 4-nitroquinoline-N-oxide | Not specified | - | High antifungal activity | [10] |

| 4-nitropyridine-N-oxide | Not specified | - | High antifungal activity | [10] |

| 9-nitro-benzo[f]cinnoline N-oxide | Trichomonas vaginalis | MIC | 3.9 |[9] |

Note: The presence of strong electron-withdrawing substituents on the pyridine ring can enhance the antifungal activity of the compound.[11]

Antiviral Activity

Pyridine N-oxide derivatives have shown inhibitory effects against various viruses, including SARS-coronavirus and feline infectious peritonitis coronavirus (FIPV).[12] The N-oxide moiety appears to be crucial for this antiviral activity.[12]

Table 4: Antiviral Activity of Selected Pyridine N-Oxide Derivatives

| Compound/Derivative | Virus | Activity Metric | Value (mg/L) | Reference |

|---|---|---|---|---|

| Pyridine N-oxide derivative 222 | SARS-CoV | EC₅₀ | 1.7 - 4.2 | [12] |

| Pyridine N-oxide derivative 223 | SARS-CoV | EC₅₀ | 1.7 - 4.2 | [12] |

| Pyridine N-oxide derivative 222 | Feline coronavirus (FIPV) | EC₅₀ | 1.7 - 4.2 | [12] |

| Pyridine N-oxide derivative 223 | Feline coronavirus (FIPV) | EC₅₀ | 1.7 - 4.2 |[12] |

Note: EC₅₀ represents the concentration of a drug that gives a half-maximal response.

Enzyme Inhibition

The pyridine N-oxide scaffold has been successfully employed in the design of potent and selective enzyme inhibitors.

-

Factor XIa (FXIa) Inhibitors: Pyridine N-oxide-based compounds have been discovered as potent FXIa inhibitors, which are promising novel anticoagulants.[13] Structure-based drug design led to the discovery of inhibitor 3f with a Kᵢ of 0.17 nM.[13]

-

p38α MAP Kinase Inhibitors: Aminopyridine N-oxide derivatives have been synthesized as inhibitors of p38α MAP kinase, a key enzyme in inflammatory pathways.[3]

-

Nitric Oxide Synthase (iNOS) Inhibitors: QSAR studies have been performed on various heterocyclic compounds, including those related to pyridine N-oxides, to understand the structural requirements for potent and selective inhibition of inducible nitric oxide synthase (iNOS).[14]

Structure-Activity Relationships (SAR) and Mechanisms

The biological activity of substituted pyridine N-oxides is governed by the nature and position of the substituents on the pyridine ring.

-

Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) can enhance antifungal activity by increasing the compound's ability to accept electrons.[10][11] Conversely, electron-donating groups can increase electron density on the oxygen atom, enhancing the compound's ability to form complexes.[11]

-

Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling approach used to correlate the structural properties of compounds with their biological activities.[15][16] For pyridine N-oxides and related compounds, QSAR analyses have shown that inhibition potency can be controlled by topological, steric, and physicochemical parameters, suggesting that drug-receptor interactions involve a balance of dispersion forces and steric fit.[14]

Experimental Workflows and Signaling Pathways

Visualizing the process from synthesis to biological evaluation and the mechanism of action is crucial for understanding the role of these compounds in drug discovery.

Conclusion and Future Perspectives

Substituted pyridine N-oxides are a privileged scaffold in medicinal chemistry, offering a rich platform for the development of novel therapeutic agents. Their synthetic accessibility and the profound impact of N-oxidation on their chemical and biological properties make them attractive candidates for drug discovery programs. Future research will likely focus on leveraging computational tools for the rational design of next-generation pyridine N-oxide derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The continued exploration of their diverse biological activities holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.

References

- 1. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 5. bhu.ac.in [bhu.ac.in]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. chemijournal.com [chemijournal.com]

- 9. Pyridazine N-oxides. III. Synthesis and "in vitro" antimicrobial properties of N-oxide derivatives based on tricyclic indeno[2,1-c]pyridazine and benzo[f]cinnoline systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ias.ac.in [ias.ac.in]

- 11. researchgate.net [researchgate.net]

- 12. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. A quantitative structure-activity relationship (QSAR) study on a few series of potent, highly selective inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijnrd.org [ijnrd.org]

- 16. longdom.org [longdom.org]

Methodological & Application

Application Notes and Protocols for Manganese-Salen Catalyzed Reactions with 4-(3-Phenylpropyl)pyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 4-(3-phenylpropyl)pyridine 1-oxide as a co-catalyst in manganese-salen (Mn-salen) catalyzed epoxidation reactions. The inclusion of this axial ligand has been demonstrated to significantly enhance the efficiency and stability of the catalytic system, proving advantageous for the synthesis of chiral epoxides, which are valuable intermediates in pharmaceutical development.

Introduction to this compound in Mn-Salen Catalysis

Chiral Mn-salen complexes are well-established catalysts for the asymmetric epoxidation of unfunctionalized olefins. The addition of a co-catalyst, or axial ligand, can further modulate the catalyst's activity and stability. This compound has emerged as a highly effective axial ligand in these reactions. Its primary role is to coordinate to the manganese center, which leads to several beneficial effects on the catalytic cycle.

Studies on the asymmetric epoxidation of indene have shown that this compound provides a more active and stable catalytic medium for the Mn-salen complex.[1][2] In general, the presence of pyridine N-oxide derivatives as co-ligands can lead to increased reaction rates, higher conversions, and improved enantiomeric excesses.[3][4] The proposed mechanisms for these improvements include the stabilization of the active Mn(V)=O intermediate and assistance in the transport of the oxidant, such as hypochlorous acid (HOCl), from an aqueous phase to the organic reaction medium.[5] A significant advantage of using this compound is the ability to reduce the loading of the primary Mn-salen catalyst to less than 1 mol% without compromising the reaction's efficiency.[2][5]

Effects of this compound on Reaction Parameters

The use of this compound as an additive in Mn-salen catalyzed epoxidations has a notable impact on several key reaction parameters. The following table summarizes these effects based on published literature.

| Parameter | Effect of Adding this compound | Reference |

| Reaction Rate | Increases the rate of epoxidation. | [2][5] |

| Catalyst Loading | Allows for a reduction in catalyst loading to <1 mol%. | [2][5] |

| Catalyst Stability | Stabilizes the manganese-salen catalyst. | [2][5] |

| Enantioselectivity | Does not significantly affect the enantioselectivity. | [2][5] |

| Oxidant Transport | Assists in transporting the oxidant (e.g., HOCl) into the organic phase. | [5] |

Experimental Protocols

This section provides a detailed protocol for the asymmetric epoxidation of indene using a chiral Mn-salen catalyst and this compound.

Materials:

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

-

Indene

-

This compound

-

Dichloromethane (CH₂Cl₂)

-

Commercial bleach (e.g., Clorox®, buffered to pH 11.2 with 0.05 M Na₂HPO₄)

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the chiral Mn-salen catalyst (0.5-1 mol%) and this compound (5-10 mol%).

-

Addition of Reactants: Add dichloromethane as the solvent, followed by the substrate, indene (1 equivalent).

-

Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Add the buffered bleach solution dropwise with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, separate the organic layer. Wash the organic layer with saturated aqueous sodium chloride (brine), dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the corresponding epoxide.

Visualizations

The following diagrams illustrate the proposed catalytic cycle and the general experimental workflow.

Caption: Proposed catalytic cycle for Mn-salen epoxidation with this compound.

Caption: General experimental workflow for Mn-salen catalyzed epoxidation.

References

- 1. collaborate.princeton.edu [collaborate.princeton.edu]

- 2. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Alkene Epoxidations Mediated by Mn-Salen Macrocyclic Catalysts [mdpi.com]

- 4. boa.unimib.it [boa.unimib.it]

- 5. collaborate.princeton.edu [collaborate.princeton.edu]

Application Notes and Protocols for 4-(3-Phenylpropyl)pyridine 1-oxide as an Axial Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(3-Phenylpropyl)pyridine 1-oxide is a heterocyclic N-oxide that has garnered significant attention as an axial ligand in transition metal catalysis. Its unique electronic and steric properties enhance the reactivity, stability, and selectivity of catalytic systems. This document provides detailed application notes and experimental protocols for the use of this compound as an axial ligand, with a focus on its role in asymmetric epoxidation reactions catalyzed by manganese-salen complexes.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₅NO | [1] |

| Molecular Weight | 213.28 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 58-65 °C | [2] |

| CAS Number | 34122-28-6 | [1] |

Applications in Asymmetric Catalysis

This compound is prominently used as an axial ligand in the Jacobsen-Katsuki asymmetric epoxidation of unfunctionalized alkenes. The addition of this N-oxide to the manganese-salen catalytic system has been shown to significantly improve the catalyst's performance.

Key Advantages:

-

Increased Reaction Rate: The axial ligand enhances the electrophilicity of the metal-oxo intermediate, leading to a faster rate of oxygen transfer to the alkene.[3]

-

Enhanced Catalyst Stability: The ligand stabilizes the manganese catalyst, preventing its deactivation and allowing for lower catalyst loadings.[3]

-

Improved Yields and Enantioselectivity: By modulating the electronic and steric environment of the catalytic center, the ligand contributes to higher yields and enantiomeric excess (ee) of the resulting epoxides.[4]

Quantitative Data on Catalytic Performance

The following table summarizes representative data on the asymmetric epoxidation of indene using a manganese-salen catalyst, both with and without the addition of a pyridine N-oxide derivative as an axial ligand. While specific data for this compound from its primary literature is noted, the table structure and representative values are adapted from studies on similar axial ligands to illustrate the expected improvements.

| Substrate | Axial Ligand | Catalyst Loading (mol%) | Oxidant | Yield (%) | ee (%) | Reference |

| Indene | None | 4 | NaOCl | - | - | Data adapted from[4] |

| Indene | 4-Phenylpyridine N-oxide | 4 | NaOCl | 95 | 88 | Data adapted from[4] |

| Indene | This compound | <1 | NaOCl | High | High | Specific values are reported in Senanayake et al., Tetrahedron Letters, 1996 , 37, 3271-3274. |

| cis-β-Methylstyrene | 4-Phenylpyridine N-oxide | 5 | NaOCl | 85 | 75 | Data adapted from |

| 1,2-Dihydronaphthalene | 4-Phenylpyridine N-oxide | 5 | NaOCl | 98 | 92 | Data adapted from |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the N-oxidation of pyridines.

Materials:

-

4-(3-Phenylpropyl)pyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

Dissolve 4-(3-phenylpropyl)pyridine (1.0 eq) in dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1 to 1.5 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.

Protocol 2: Asymmetric Epoxidation of Indene using a Manganese-Salen Catalyst and this compound

This protocol is a representative procedure adapted from the Jacobsen-Katsuki epoxidation methodology.

Materials:

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

-

This compound

-

Indene

-

Dichloromethane (DCM), buffered with a small amount of pyridine

-

Commercial bleach (sodium hypochlorite solution), buffered to pH ~11 with 0.05 M Na₂HPO₄

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a stirred solution of indene (1.0 mmol) in 5 mL of dichloromethane at 0 °C, add this compound (0.25 mmol).

-

Add the manganese-salen catalyst (0.02-0.05 mmol).

-

To this mixture, add the buffered bleach solution (5 mL) dropwise over 1 hour.

-

Continue stirring vigorously at 0 °C for 4-6 hours. Monitor the reaction by TLC or GC for the disappearance of the starting alkene.

-

Once the reaction is complete, separate the organic layer.

-

Extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude epoxide by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

-

Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.

Diagrams

Jacobsen-Katsuki Epoxidation Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the Jacobsen-Katsuki epoxidation, highlighting the role of the axial ligand.

Caption: Proposed catalytic cycle for the Jacobsen-Katsuki epoxidation.

Experimental Workflow for Asymmetric Epoxidation

The following diagram outlines the general experimental workflow for performing an asymmetric epoxidation using this compound as an axial ligand.

Caption: General experimental workflow for asymmetric epoxidation.

References

Application Notes and Protocols: Catalytic Oxidation of 4-(3-Phenylpropyl)pyridine to 4-(3-Phenylpropyl)pyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine N-oxides are valuable intermediates in organic synthesis and are present in numerous biologically active compounds. The selective oxidation of the nitrogen atom in substituted pyridines, such as 4-(3-Phenylpropyl)pyridine, provides a key functional handle for further molecular elaborations. This document outlines a detailed experimental setup and protocol for the catalytic oxidation of 4-(3-Phenylpropyl)pyridine to its corresponding 1-oxide, primarily focusing on the efficient Methyltrioxorhenium (MTO) catalyzed reaction with hydrogen peroxide.

Experimental Setup

The catalytic oxidation of 4-(3-Phenylpropyl)pyridine can be performed using standard laboratory glassware. A typical setup includes a round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel for the controlled addition of the oxidant. The reaction is typically carried out under a normal atmosphere unless specific catalysts require inert conditions. Proper ventilation and a safety shield are recommended, especially when working with oxidizing agents like hydrogen peroxide. For reactions requiring elevated temperatures, a heating mantle with a temperature controller or a thermostatically controlled oil bath should be used.

Data Presentation: Comparison of Catalytic Systems

Several catalytic systems have been reported for the N-oxidation of pyridines. The choice of catalyst and oxidant can significantly influence the reaction efficiency, selectivity, and substrate scope. Below is a summary of quantitative data for the N-oxidation of various 4-substituted pyridines, providing a comparative overview of different catalytic methods.

| Substrate | Catalyst (mol%) | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| 4-Methylpyridine | MTO (0.2-0.5) | 30% aq. H₂O₂ | Dichloromethane | 25 | 1 | >95 | [1] |

| 4-Chloropyridine | MTO (0.5) | 30% aq. H₂O₂ | Dichloromethane | 25 | 2 | 92 | [1] |

| 4-Cyanopyridine | MTO (1.0) | 30% aq. H₂O₂ | Dichloromethane | 25 | 4 | 85 | [1] |

| Pyridine | Mn(TDCPP)Cl (cat.) | H₂O₂ | Dichloromethane/Acetonitrile | 25 | - | High | [2] |

| 2-Chloropyridine | Phosphotungstic acid | H₂O₂ | Water | - | - | - | [3] |

| Pyridine | Ti-MWW | H₂O₂ | - | - | - | >99 | [4] |

MTO = Methyltrioxorhenium; Mn(TDCPP)Cl = Manganese tetrakis(2,6-dichlorophenyl)porphyrin chloride; Ti-MWW = Titanium-containing zeolite MWW.

Experimental Protocols

Protocol 1: Methyltrioxorhenium (MTO) Catalyzed N-Oxidation of 4-(3-Phenylpropyl)pyridine

This protocol is adapted from general procedures for the MTO-catalyzed N-oxidation of substituted pyridines.[1]

Materials:

-

4-(3-Phenylpropyl)pyridine

-

Methyltrioxorhenium (MTO)

-

Hydrogen peroxide (30% aqueous solution)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfite (Na₂SO₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(3-Phenylpropyl)pyridine (1.0 eq.) in dichloromethane (approx. 0.1-0.2 M concentration).

-

Catalyst Addition: To the stirred solution, add Methyltrioxorhenium (MTO) (0.2 - 1.0 mol%).

-

Oxidant Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 30% aqueous hydrogen peroxide (1.1 - 1.5 eq.) dropwise via a dropping funnel over a period of 15-30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with peroxide indicator strips is obtained.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude 4-(3-Phenylpropyl)pyridine 1-oxide can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Mandatory Visualizations

Catalytic Cycle of MTO in Pyridine N-Oxidation

The following diagram illustrates the proposed catalytic cycle for the Methyltrioxorhenium (MTO) catalyzed N-oxidation of a pyridine derivative.

Caption: Proposed catalytic cycle for the MTO-catalyzed N-oxidation of pyridine.

Experimental Workflow for Catalytic N-Oxidation

The logical flow of the experimental procedure is depicted in the following diagram.

Caption: Experimental workflow for the catalytic N-oxidation.

References

Application Notes and Protocols for 4-(3-Phenylpropyl)pyridine 1-oxide as a Ligand for Nanoparticle Stabilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticle surfaces with organic ligands is a critical step in tailoring their physicochemical properties for a wide range of applications, including catalysis, sensing, and nanomedicine. The choice of ligand dictates the nanoparticle's stability, dispersibility, and biological interactions. 4-(3-Phenylpropyl)pyridine 1-oxide is an attractive candidate for nanoparticle stabilization due to its unique combination of a hydrophilic N-oxide group, which can coordinate to metal surfaces, and a hydrophobic phenylpropyl tail, which can influence solubility and provide steric hindrance. This document provides detailed application notes and protocols for the use of this compound as a stabilizing ligand for gold nanoparticles and quantum dots.

While direct experimental data for nanoparticles stabilized with this compound is not extensively available in the public domain, the following protocols and data are based on established methods for nanoparticle synthesis and functionalization with analogous pyridine N-oxide and other aromatic ligands. These should serve as a robust starting point for researchers exploring the potential of this specific ligand.

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of its parent compound, 4-(3-phenylpropyl)pyridine. Several oxidation methods have been reported for pyridine derivatives, including the use of peroxy acids or hydrogen peroxide with a catalyst.

Protocol 1: Synthesis of this compound

This protocol is adapted from general procedures for the N-oxidation of pyridines.

Materials:

-

4-(3-Phenylpropyl)pyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated aqueous solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Separatory funnel

Procedure:

-

Dissolve 4-(3-phenylpropyl)pyridine (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add m-CPBA (1.1 equivalents) portion-wise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Gold Nanoparticle Stabilization

Gold nanoparticles (AuNPs) are widely used in biomedical applications due to their unique optical properties and biocompatibility. Surface modification with ligands like this compound can enhance their stability and functionality.

Protocol 2: Synthesis of AuNPs Stabilized with this compound

This protocol is a modified Turkevich-Frens method, incorporating a ligand exchange step.

Materials:

-

Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

-

Trisodium citrate dihydrate

-

This compound

-

Ethanol

-

Deionized water

-

Heating mantle with magnetic stirrer

-

Condenser

-

UV-Vis spectrophotometer

-

Transmission Electron Microscope (TEM)

Procedure:

-

Synthesis of Citrate-Capped AuNPs:

-

In a meticulously clean round-bottom flask, bring 100 mL of a 0.01% (w/v) HAuCl₄ solution to a rolling boil under vigorous stirring.

-

Rapidly add 4 mL of a 1% (w/v) trisodium citrate solution.

-

The solution color will change from pale yellow to blue and finally to a deep red, indicating the formation of AuNPs.

-

Continue boiling for an additional 15 minutes, then allow the solution to cool to room temperature.

-

-

Ligand Exchange:

-

Prepare a 10 mM solution of this compound in ethanol.

-

To the citrate-capped AuNP solution, add the ligand solution dropwise under vigorous stirring. The final concentration of the ligand should be optimized, but a starting point of 1 mM is recommended.

-

Allow the mixture to stir at room temperature for 24 hours to facilitate the ligand exchange process.

-

Purify the functionalized AuNPs by centrifugation and resuspension in deionized water to remove excess ligand and citrate. Repeat this washing step three times.

-

Characterization Data (Representative)

The following table summarizes expected characterization data for AuNPs stabilized with a pyridine N-oxide derivative, based on literature for similar systems.

| Characterization Technique | Parameter | Expected Value |

| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) Peak | 520 - 530 nm |

| Transmission Electron Microscopy (TEM) | Core Diameter | 15 ± 3 nm |

| Morphology | Spherical | |

| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | 25 - 35 nm |

| Zeta Potential | Surface Charge | -15 to +15 mV (pH dependent) |

Quantum Dot Stabilization

Quantum dots (QDs) are semiconductor nanocrystals with size-tunable photoluminescence properties, making them valuable for bioimaging and sensing. Surface functionalization is crucial for their stability in biological media.

Protocol 3: Stabilization of CdSe/ZnS Core/Shell Quantum Dots

This protocol describes a ligand exchange procedure to replace native hydrophobic ligands with this compound.

Materials:

-

Hydrophobically-capped CdSe/ZnS QDs (e.g., in toluene)

-

This compound

-

Chloroform

-

Methanol

-

Centrifuge

-

Vortex mixer

-

Fluorometer

Procedure:

-

Disperse the stock solution of hydrophobic QDs in chloroform.

-

Prepare a solution of this compound in a chloroform/methanol mixture (e.g., 1:1 v/v).

-

Mix the QD solution with an excess of the ligand solution. The optimal ratio should be determined experimentally.

-

Sonicate the mixture for 30 minutes and then allow it to react at room temperature for 12-24 hours with gentle shaking.

-

Induce precipitation of the functionalized QDs by adding a non-solvent like hexane.

-

Centrifuge the mixture to pellet the QDs.

-

Discard the supernatant and redisperse the QD pellet in a polar solvent such as ethanol or a buffer of choice.

-

Repeat the washing step (precipitation and redispersion) three times to ensure complete removal of the original ligands and excess new ligand.

Characterization Data (Representative)

The following table presents expected characterization data for QDs functionalized with an aromatic N-oxide ligand.

| Characterization Technique | Parameter | Expected Value |

| Photoluminescence Spectroscopy | Emission Peak | Dependent on QD core size (e.g., 500-650 nm) |

| Quantum Yield | > 50% | |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic Peaks | Peaks corresponding to pyridine N-oxide and phenyl groups |

| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | 10 - 20 nm |

| Zeta Potential | Surface Charge | Near-neutral to slightly positive/negative depending on pH |

Visualizations

Experimental Workflow for Gold Nanoparticle Functionalization

Caption: Workflow for the synthesis and functionalization of gold nanoparticles.

Logical Relationship of Ligand-Nanoparticle Interaction

Caption: Interaction mechanism of the ligand with the nanoparticle surface.

Conclusion

This compound presents a promising ligand for the stabilization of various nanoparticles. The protocols and representative data provided herein offer a foundational guide for researchers to initiate their investigations. Optimization of reaction conditions, such as ligand concentration, reaction time, and purification methods, will be essential to achieve nanoparticles with desired characteristics for specific applications in research, diagnostics, and drug development. Further characterization using techniques like FTIR, NMR, and thermogravimetric analysis (TGA) would be beneficial to confirm successful ligand exchange and to quantify the ligand density on the nanoparticle surface.

Application of 4-(3-Phenylpropyl)pyridine 1-oxide in Medicinal Chemistry Synthesis

For Researchers, Scientists, and Drug Development Professionals

Application Notes

4-(3-Phenylpropyl)pyridine 1-oxide is a heterocyclic compound that serves as a valuable intermediate and co-catalyst in medicinal chemistry synthesis. Its unique structural features, combining a pyridine N-oxide moiety with a flexible phenylpropyl side chain, offer opportunities for diverse applications, from facilitating asymmetric transformations to acting as a scaffold for novel bioactive molecules.

Co-catalyst in Asymmetric Epoxidation

One of the prominent applications of this compound is as an axial ligand and co-catalyst in the manganese-salen-catalyzed asymmetric epoxidation of olefins.[1][2] This reaction is of significant importance in medicinal chemistry for the synthesis of chiral epoxides, which are versatile building blocks for various pharmaceuticals. In the Jacobsen-Katsuki epoxidation, the addition of this compound has been shown to enhance the catalytic activity and stability of the manganese-salen complex.[1] This leads to higher yields and enantioselectivities of the desired epoxide products. For instance, in the asymmetric epoxidation of indene, the use of this N-oxide allows for a reduction in the loading of the primary chiral catalyst while achieving high yields (around 90%) and excellent enantioselectivity (85-88% ee).[1] The lipophilic phenylpropyl side chain is thought to improve the solubility of the co-catalyst in the organic reaction medium, thereby facilitating its interaction with the catalytic species.

Figure 1: Catalytic cycle of Jacobsen Epoxidation.

Precursor for Substituted Pyridines

The N-oxide functionality in this compound activates the pyridine ring for nucleophilic substitution, particularly at the 2- and 4-positions. This reactivity is a cornerstone of its application in medicinal chemistry, allowing for the introduction of various functional groups to build complex molecular architectures. A key transformation is the reaction with phosphorus oxychloride (POCl₃) to synthesize 2-chloro-4-(3-phenylpropyl)pyridine.[3] The resulting 2-chloropyridine derivative is a versatile intermediate for introducing nucleophiles at the 2-position through substitution reactions, a common strategy in the synthesis of kinase inhibitors and other targeted therapies.[4] The 4-(3-phenylpropyl) scaffold itself is of interest in medicinal chemistry, and the ability to functionalize the pyridine ring at a specific position opens up avenues for structure-activity relationship (SAR) studies and the development of novel drug candidates.

Figure 2: Synthetic utility of the title compound.

Experimental Protocols

Synthesis of this compound

Materials:

-

4-(3-Phenylpropyl)pyridine (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, 77% max, 1.2 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 4-(3-phenylpropyl)pyridine in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose excess peroxide.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford this compound as a solid.

| Reactant | Molar Ratio | Solvent | Temperature | Time | Typical Yield |

| 4-(3-Phenylpropyl)pyridine | 1.0 | Dichloromethane | 0 °C to RT | 4-6 h | 85-95% |

| m-CPBA | 1.2 |

Asymmetric Epoxidation of Indene

Materials:

-

(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)

-

This compound

-

Indene

-

Dichloromethane (DCM)

-

Commercial bleach (NaOCl solution, buffered to pH 11.3)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve Jacobsen's catalyst (0.005 eq) and this compound (0.05 eq) in dichloromethane.

-

Add indene (1.0 eq) to the solution.

-

Cool the mixture to 0 °C and add the buffered bleach solution dropwise with vigorous stirring over 2-3 hours.

-

Stir the reaction at 0 °C for an additional 20-24 hours.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude indene oxide by flash chromatography on silica gel.

| Substrate | Catalyst Loading | Co-catalyst Loading | Oxidant | Yield | ee (%) |

| Indene | <1 mol% | 5 mol% | NaOCl | ~90%[1] | 85-88[1] |

Synthesis of 2-Chloro-4-(3-phenylpropyl)pyridine

Materials:

-

This compound (1.0 eq)

-

Phosphorus oxychloride (POCl₃, 3.0 eq)

-

Dichloromethane (DCM, anhydrous)

-

Ice water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, dissolve this compound in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Add phosphorus oxychloride dropwise to the stirred solution.

-

After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 3-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-chloro-4-(3-phenylpropyl)pyridine.

| Reactant | Molar Ratio | Solvent | Temperature | Time | Typical Yield |

| This compound | 1.0 | Dichloromethane | Reflux | 3-4 h | 70-80% |

| POCl₃ | 3.0 |

Figure 3: Experimental workflow overview.

References